Ceftaroline Fosamil Impurity 17
Vue d'ensemble
Description
Ceftaroline Fosamil, also known as Teflaro and Zinforo, is a cephalosporin antibacterial drug . It is used to treat acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) . It is a prodrug of ceftaroline and is active against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Synthesis Analysis
Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . The hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .Molecular Structure Analysis
The molecular structure of Ceftaroline Fosamil is complex, with a molar mass of 684.67 g·mol −1 . The chemical formula is C22H21N8O8PS4 .Chemical Reactions Analysis
Ceftaroline fosamil is a prodrug that is rapidly converted to its active form, ceftaroline, in plasma . This dose-linear drug has been found to be pharmacodynamically best correlated with the percentage of time that free drug concentrations remain above the minimum inhibitory concentration .Physical and Chemical Properties Analysis
Ceftaroline Fosamil is a potent antibacterial. It inhibits a wide range of bacteria, especially methicillin-resistant Staphylococcus aureus (MRSA) and Penicillin-resistant S. pneumoniae (PRSP) . The present study also includes physiochemical properties and pharmacokinetic properties of Ceftaroline Fosamil .Mécanisme D'action
Target of Action
Ceftaroline Fosamil, the prodrug of the active metabolite Ceftaroline, is a broad-spectrum cephalosporin . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Ceftaroline Fosamil inhibits bacterial cell wall synthesis by binding to PBPs . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . The high affinity of Ceftaroline for PBPs is responsible for its potent activity observed against clinically relevant pathogens .
Biochemical Pathways
Ceftaroline Fosamil is converted into bioactive Ceftaroline in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of Ceftaroline occurs to form the microbiologically inactive, open-ring metabolite Ceftaroline M-1 .
Pharmacokinetics
Ceftaroline exhibits dose-proportional pharmacokinetics, similar to other renally excreted cephalosporins . After administration of a single 500 mg dose of Ceftaroline Fosamil, the maximum Ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the plasma concentration–time curve from time zero to infinity (AUC ∞) was 44.8 h·mg/L . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively . The half-life of Ceftaroline after a single 500 mg dose of Ceftaroline Fosamil was 2.53 h .
Result of Action
Ceftaroline Fosamil has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms . It is effective in treating adults with acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP) .
Action Environment
The efficacy of Ceftaroline Fosamil can be influenced by various environmental factors. For instance, the emergence of antimicrobial resistance, particularly among Streptococcus pneumoniae isolates, has led to current empirical antimicrobial treatment options for CAP being compromised in some regions . Ceftaroline fosamil has demonstrated clinical superiority to vancomycin in the treatment of acute bacterial skin and skin structure infections and noninferiority when compared with ceftriaxone in the treatment of community-acquired bacterial pneumonia .
Orientations Futures
Ceftaroline fosamil has an established clinical profile for treatment of community-acquired pneumonia . While relatively few real-world outcomes studies are available, the available data suggest that ceftaroline fosamil is a possible alternative to linezolid and vancomycin for MRSA pneumonia . The analysis calls to mind consideration of dose increases when prolonging the infusion duration in the case of low bacterial susceptibility .
Analyse Biochimique
Biochemical Properties
Ceftaroline Fosamil Impurity 17 plays a role in biochemical reactions primarily as a byproduct of ceftaroline fosamil metabolism. It interacts with various enzymes and proteins involved in the metabolic pathways of ceftaroline fosamil. Specifically, it is known to interact with phosphatase enzymes that convert ceftaroline fosamil into its active form, ceftaroline . The nature of these interactions involves the hydrolysis of the beta-lactam ring, leading to the formation of the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Cellular Effects
This compound can influence cellular processes by interacting with cell wall synthesis pathways. It affects cell function by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . This interaction inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall biosynthesis inhibition and subsequent bacterial cell lysis . Additionally, the presence of this compound may impact cell signaling pathways and gene expression related to antibiotic resistance mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with penicillin-binding proteins (PBPs) 1 through 3 . By inhibiting these PBPs, it blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . This action leads to bacterial cell lysis and death, similar to the mechanism of action of ceftaroline fosamil .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The impurity is relatively stable in both solid state and solution . Over time, it undergoes hydrolysis, leading to the formation of inactive metabolites . Long-term effects on cellular function observed in in vitro studies include reduced bacterial viability and potential development of resistance mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the impurity may not exhibit significant toxic effects. At higher dosages, it can lead to adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects observed in these studies indicate that the impurity’s impact is dose-dependent, with higher doses leading to more pronounced adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of ceftaroline fosamil. It is formed through the hydrolysis of the beta-lactam ring by phosphatase enzymes . This metabolic pathway leads to the production of the inactive metabolite ceftaroline M-1 . The impurity interacts with various enzymes and cofactors involved in these metabolic processes, affecting metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through mechanisms similar to those of ceftaroline fosamil. It has a median volume of distribution of 20.3 liters . The impurity is converted into its active form in plasma by phosphatase enzymes and is subsequently distributed to various tissues . Its localization and accumulation are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its inhibitory effects on cell wall synthesis . The impurity’s activity is directed towards membrane-bound enzymes, specifically penicillin-binding proteins, which are located in the bacterial cell membrane . This localization is crucial for its function in inhibiting bacterial cell wall biosynthesis and leading to cell lysis.
Propriétés
IUPAC Name |
4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-11-4-2-7(3-5-11)8-6-13-9(12)10-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYZRPWWEZXDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CSC(=N2)[S-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427207-46-2 | |
Record name | [4-(N-Methylpyridium-4-yl)-1,3-thiazol-2-yl]thiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.